![molecular formula C19H24N2O4S B5233802 N~2~-(2,3-dimethylphenyl)-N~1~-(2-methoxyethyl)-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B5233802.png)
N~2~-(2,3-dimethylphenyl)-N~1~-(2-methoxyethyl)-N~2~-(phenylsulfonyl)glycinamide
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Overview
Description
N~2~-(2,3-dimethylphenyl)-N~1~-(2-methoxyethyl)-N~2~-(phenylsulfonyl)glycinamide, commonly known as DMS 1940, is a novel compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. DMS 1940 is a glycine transporter 1 (GlyT1) inhibitor that has been shown to improve cognitive function and memory in animal models.
Mechanism of Action
DMS 1940 is a selective inhibitor of N~2~-(2,3-dimethylphenyl)-N~1~-(2-methoxyethyl)-N~2~-(phenylsulfonyl)glycinamide, which is responsible for the reuptake of glycine in the central nervous system. Glycine is an important co-agonist of the N-methyl-D-aspartate (NMDA) receptor, which plays a crucial role in synaptic plasticity and learning and memory. By inhibiting N~2~-(2,3-dimethylphenyl)-N~1~-(2-methoxyethyl)-N~2~-(phenylsulfonyl)glycinamide, DMS 1940 increases the availability of glycine at the NMDA receptor, leading to enhanced synaptic plasticity and improved cognitive function.
Biochemical and Physiological Effects:
DMS 1940 has been shown to increase extracellular glycine levels in the prefrontal cortex and hippocampus, two brain regions critical for cognitive function and memory. Additionally, DMS 1940 has been shown to increase the expression of brain-derived neurotrophic factor (BDNF), a protein that promotes the survival and growth of neurons. These biochemical and physiological effects contribute to the cognitive-enhancing and neuroprotective properties of DMS 1940.
Advantages and Limitations for Lab Experiments
DMS 1940 is a highly selective N~2~-(2,3-dimethylphenyl)-N~1~-(2-methoxyethyl)-N~2~-(phenylsulfonyl)glycinamide inhibitor that has been shown to be well-tolerated and safe in animal studies. It has a favorable pharmacokinetic profile, with good brain penetration and a long half-life. However, the limitations of DMS 1940 include its poor solubility and stability, which may pose challenges in formulation and storage.
Future Directions
There are several future directions for the research and development of DMS 1940. One potential application is in the treatment of cognitive deficits in schizophrenia and other psychiatric disorders. Additionally, DMS 1940 may have potential as a neuroprotective agent in neurodegenerative diseases such as Alzheimer's disease. Further studies are needed to better understand the mechanism of action and optimize the pharmacological properties of DMS 1940.
Synthesis Methods
The synthesis of DMS 1940 involves the reaction of N-(2-methoxyethyl)-N-(phenylsulfonyl)glycine with 2,3-dimethylphenyl isocyanate in the presence of a base. The resulting compound is then purified using column chromatography to obtain DMS 1940 in high yield and purity.
Scientific Research Applications
DMS 1940 has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders. It has been shown to improve cognitive function and memory in animal models of schizophrenia, Alzheimer's disease, and attention deficit hyperactivity disorder (ADHD). Additionally, DMS 1940 has been shown to have anxiolytic and antidepressant effects in animal models of anxiety and depression.
properties
IUPAC Name |
2-[N-(benzenesulfonyl)-2,3-dimethylanilino]-N-(2-methoxyethyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O4S/c1-15-8-7-11-18(16(15)2)21(14-19(22)20-12-13-25-3)26(23,24)17-9-5-4-6-10-17/h4-11H,12-14H2,1-3H3,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HEQYSMCKVKADBB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)N(CC(=O)NCCOC)S(=O)(=O)C2=CC=CC=C2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[N-(2,3-Dimethylphenyl)benzenesulfonamido]-N-(2-methoxyethyl)acetamide |
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